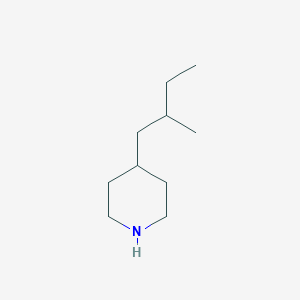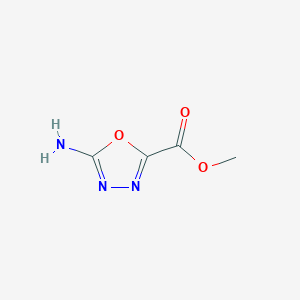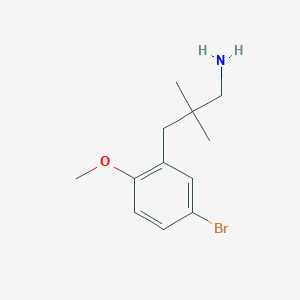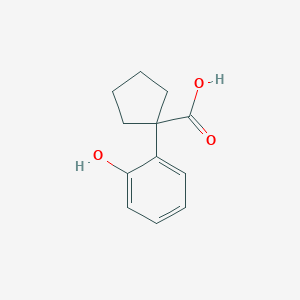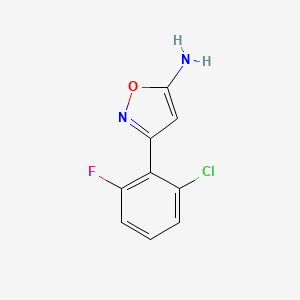![molecular formula C9H14O2 B13618670 [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . . This compound features a tetrahydropyran ring substituted with a propynyl group and a methanol group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl halides.
Addition of the Methanol Group: The methanol group is usually introduced through a reduction reaction, where an appropriate precursor is reduced to form the alcohol.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The propynyl group can be reduced to form a propyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: can be compared with similar compounds such as:
Tetrahydropyran-4-methanol: Lacks the propynyl group, making it less reactive in certain chemical reactions.
Propargyl alcohol: Lacks the tetrahydropyran ring, resulting in different chemical properties and applications.
The uniqueness of This compound lies in its combination of the tetrahydropyran ring, propynyl group, and methanol group, which provides a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(4-prop-2-ynyloxan-4-yl)methanol |
InChI |
InChI=1S/C9H14O2/c1-2-3-9(8-10)4-6-11-7-5-9/h1,10H,3-8H2 |
Clé InChI |
QIJGVKBFAYOTCF-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(CCOCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
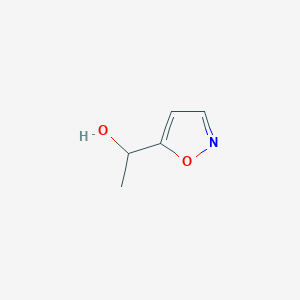
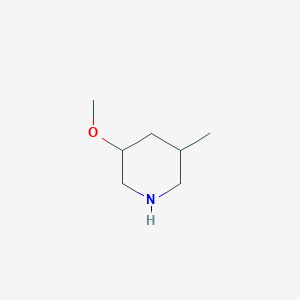
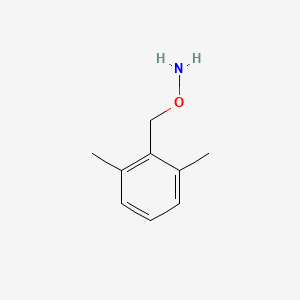
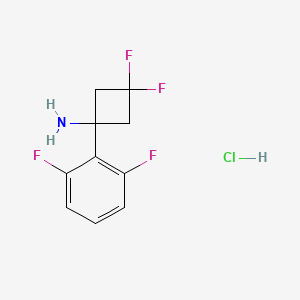
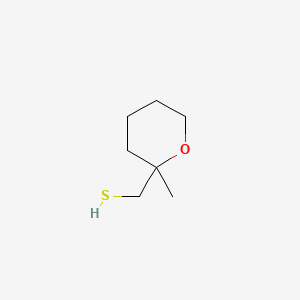
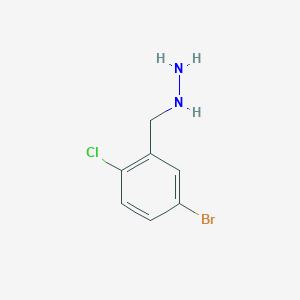
![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
